molecular formula C17H16Cl2N2O2 B2467609 (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428375-32-9

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Katalognummer: B2467609
CAS-Nummer: 1428375-32-9
Molekulargewicht: 351.23
InChI-Schlüssel: WVOVJANRTWFRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in neuroscience and pharmacological research. It has been identified as a high-affinity ligand for the 5-HT1A (serotonin 1A) receptor, with a reported Ki value of 0.0338844 nM in binding assays using cloned human receptors . This exceptional binding affinity makes it a valuable tool compound for studying the structure and function of the 5-HT1A receptor, a key GPCR target in the development of therapies for neurological and psychiatric disorders. The molecular structure incorporates a piperidine ring, a common feature in many bioactive molecules, which is further functionalized with a pyridinyloxy group and a dichlorophenyl methanone group . Piperazine and piperidine-containing scaffolds are frequently utilized in medicinal chemistry to fine-tune the physicochemical properties of lead compounds and are found in numerous FDA-approved drugs across various therapeutic areas, including kinase inhibitors and receptor modulators . This compound is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption.

Eigenschaften

IUPAC Name

(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVJANRTWFRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidin-1-yl Methanone Core: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone intermediate.

    Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to introduce the dichlorophenyl group.

    Introduction of the Pyridin-2-yloxy Group: Finally, the compound is reacted with pyridin-2-ol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural components allow for modifications that can enhance receptor affinity and selectivity.

Case Study : Research has indicated that derivatives of this compound exhibit promising activity against various receptors, including those involved in pain modulation and mood regulation. For instance, studies have shown that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of the opioid receptor system .

Organic Synthesis

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
Ether FormationBase-catalyzed reaction85
AcylationAcid chlorides in DMF75
N-AlkylationAlkyl halides with base70

Biological Studies

The compound is employed in studies focusing on receptor-ligand interactions and enzyme inhibition. Its unique structure allows researchers to explore its effects on various biological pathways.

Case Study : A study investigated the interaction of this compound with the dopamine receptor family. Results demonstrated that modifications to the piperidine ring could significantly alter binding affinity, suggesting potential for developing new antipsychotic medications .

Wirkmechanismus

The mechanism of action of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Unique due to its combination of dichlorophenyl and pyridin-2-yloxy groups.

    (4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the dichlorophenyl group.

    (2-Fluorophenyl)(4-pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known by its CAS number 1428375-32-9, is a synthetic organic compound with significant biological activity. This compound features a dichlorophenyl group and a pyridin-2-yloxy group attached to a piperidin-1-yl methanone core, which contributes to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidin-1-yl Methanone Core : Reaction of piperidine with acylating agents.
  • Attachment of the Dichlorophenyl Group : Reaction with 2,4-dichlorobenzoyl chloride.
  • Introduction of the Pyridin-2-yloxy Group : Reaction with pyridin-2-ol in basic conditions.

This multi-step synthesis results in a compound that exhibits unique chemical properties due to its functional groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It has been shown to modulate receptor activity, influencing various physiological processes. Notably, the compound has potential applications in medicinal chemistry for targeting neurological disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Studies have shown that derivatives of piperidine compounds can possess anticancer properties. For instance, certain synthesized derivatives have been evaluated for their cytotoxic effects using MTT assays, revealing promising results against cancer cell lines .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating conditions like Alzheimer's disease . Additionally, it may inhibit urease activity, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundDichlorophenyl and pyridin-2-yloxy groupsAntimicrobial, anticancer
(4-Chlorophenyl)(2-pyridinyl)methanoneLacks dichlorophenyl groupModerate antimicrobial
(2-Fluorophenyl)(4-pyridin-2-yloxy)piperidin-1-yl)methanoneFluorine atom instead of chlorineVarying biological activities

This comparison highlights the unique biological profile of this compound due to its specific functional groups .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Antimicrobial Studies : A series of piperidine derivatives were synthesized and tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
  • Anticancer Research : Molecular docking studies indicated that certain derivatives could effectively bind to cancer-related targets, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : The inhibition of acetylcholinesterase was evaluated in several studies, demonstrating the compound's relevance in treating neurodegenerative diseases .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic groups .

Basic: Which analytical methods are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of dichlorophenyl and pyridin-2-yloxy groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., similar compounds in used monoclinic P21/c systems) .
  • HPLC-PDA : Assesses purity (>98% for pharmacological studies) .

Advanced: How can researchers identify and validate biological targets for this compound?

  • Target prediction : Use computational tools (e.g., SwissTargetPrediction, molecular docking) to prioritize kinases or GPCRs, leveraging the dichlorophenyl group’s affinity for hydrophobic binding pockets .
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) .
    • Functional assays : Measure cAMP levels or kinase inhibition (IC₅₀) in cell lines .
  • Cross-referencing : Compare with structurally related compounds (e.g., JNJ-42048232 in shows activity against neurological targets) .

Advanced: What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Dose-response studies : Confirm activity across multiple concentrations (e.g., ’s Compound B showed anticancer properties only at >10 µM) .
  • Off-target profiling : Use broad-panel kinase assays to identify unintended interactions .
  • Structural analogs : Compare substituent effects (e.g., replacing pyridine with pyrimidine in altered antimicrobial activity) .

Advanced: How does the electronic nature of the dichlorophenyl group influence reactivity and stability?

  • Electron-withdrawing effects : The 2,4-dichloro substitution deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
  • Degradation pathways : Monitor hydrolytic stability under acidic/basic conditions via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Storage recommendations : Store in anhydrous DMSO at -20°C to prevent hydrolysis .

Advanced: What crystallization techniques yield high-quality crystals for X-ray analysis?

  • Slow evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to promote nucleation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation .
  • Seeding : Introduce microcrystals of analogous compounds (e.g., ’s monoclinic crystals) to guide growth .

Advanced: How can computational modeling predict SAR for derivatives of this compound?

  • QSAR models : Train on datasets of piperidine-ketone analogs (e.g., ’s table) to correlate substituents with bioactivity .
  • Density Functional Theory (DFT) : Calculate frontier orbitals to predict reactivity at the ketone moiety .
  • Molecular Dynamics (MD) : Simulate binding poses in target proteins (e.g., kinases) over 100-ns trajectories .

Advanced: What metabolic pathways are anticipated for this compound based on structural analogs?

  • Phase I metabolism : Cytochrome P450-mediated oxidation of the piperidine ring (predicted using ADMETlab 2.0) .
  • Phase II conjugation : Glucuronidation of the pyridin-2-yloxy group, as observed in ’s fluorophenyl analog .
  • In vitro validation : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .

Advanced: How do enantiomers of this compound affect pharmacological profiles?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Activity comparison : Test R/S isomers in target assays; e.g., ’s Compound A showed 10-fold higher potency in the R-configuration .
  • Docking studies : Analyze enantiomer-protein interactions to rationalize selectivity .

Table 1: SAR of Key Structural Analogs

CompoundStructural FeatureBioactivity (IC₅₀)Reference
JNJ-420482322-Methylpyrimidin-4-yloxyNeurological targets
(2-Chloro-4-fluorophenyl)Fluorine substitutionKinase inhibition
Compound B ()Chlorophenyl + pyrimidineAnticancer (15 µM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.